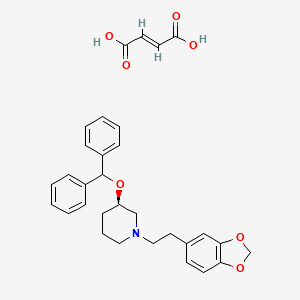

Zamifenacin fumarate

Descripción general

Descripción

Zamifenacin fumarate is a selective antagonist of muscarinic M3 acetylcholine receptors. It is known for its ability to inhibit gastrointestinal motility without causing significant cardiovascular effects . This compound has been studied for its potential therapeutic applications, particularly in the treatment of irritable bowel syndrome .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Zamifenacin fumarate involves multiple steps, starting with the preparation of the core piperidine structure. The key steps include:

Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Introduction of Substituents: The benzodioxole and diphenylmethoxy groups are introduced through nucleophilic substitution reactions.

Formation of the Fumarate Salt: The final step involves the reaction of the synthesized Zamifenacin with fumaric acid to form the fumarate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic reagents such as sodium hydride and potassium carbonate are commonly used.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound to study the behavior of muscarinic receptor antagonists.

Medicine: Studied in clinical trials for its efficacy in treating gastrointestinal disorders.

Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors.

Mecanismo De Acción

Zamifenacin fumarate exerts its effects by selectively antagonizing muscarinic M3 acetylcholine receptors. These receptors are involved in the contraction of smooth muscles in the gastrointestinal tract. By blocking these receptors, this compound reduces gastrointestinal motility, making it a potential therapeutic agent for conditions like irritable bowel syndrome . The molecular targets include the muscarinic M3 receptors, and the pathways involved are primarily related to the inhibition of acetylcholine-mediated signaling .

Comparación Con Compuestos Similares

Darifenacin: Another muscarinic M3 receptor antagonist used to treat urinary incontinence.

Tolterodine: A muscarinic receptor antagonist used for overactive bladder.

Solifenacin: Similar to Darifenacin, used for overactive bladder.

Uniqueness of Zamifenacin Fumarate: this compound is unique in its high selectivity for muscarinic M3 receptors and its minimal cardiovascular effects. This makes it particularly suitable for treating gastrointestinal disorders without causing significant side effects .

Actividad Biológica

Zamifenacin fumarate, also known as UK-76654, is a selective muscarinic M3 receptor antagonist primarily investigated for its potential therapeutic applications in gastrointestinal disorders, particularly irritable bowel syndrome (IBS). This article provides a comprehensive overview of its biological activity, including receptor affinity, pharmacological effects, and clinical findings.

- Chemical Name : (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine fumarate

- CAS Number : 127308-98-9

- Molecular Weight : 531.6 g/mol

- Purity : ≥99% (HPLC)

Zamifenacin exhibits high selectivity for the M3 muscarinic receptor, with the following pKi values indicating its affinity:

| Receptor Type | pKi Value |

|---|---|

| M3 | 8.52 |

| M2 | 7.93 |

| M1 | 7.90 |

| M4 | 7.78 |

Notably, it shows an even higher affinity at ileal M3 receptors (pKi = 9.3) compared to oesophageal (pKi = 8.8) and tracheal (pKi = 8.2) M3 receptors . This selectivity is crucial for minimizing side effects typically associated with non-selective muscarinic antagonists.

Inhibition of Gastrointestinal Motility

Zamifenacin's primary pharmacological effect is the inhibition of gastrointestinal motility without significant cardiovascular effects. A clinical study demonstrated that a single dose of zamifenacin (40 mg) significantly reduced colonic motility in patients with IBS, particularly after meals:

- Study Design : Multicenter, double-blind, placebo-controlled

- Participants : 36 patients aged 25-68 years

- Results :

- Significant reduction in colonic motility parameters (mean amplitude of contractions, number of contractions, percentage duration of contractions) was observed with the 40 mg dose (P < 0.05).

- The lower dose (10 mg) did not yield statistically significant results.

- Side effects were mild and transient, reported by three patients in both the placebo and zamifenacin groups .

Case Study Overview

In a notable case study involving IBS patients, zamifenacin was administered to assess its effectiveness in managing symptoms associated with gastrointestinal motility disorders. The findings reinforced the drug's potential as a selective treatment option:

- Patient Demographics : Mixed gender, aged between 25 to 68 years.

- Dosage : Administered doses of 10 mg and 40 mg.

- Outcome Measures :

- Colonic motor activity recorded via solid-state catheter.

- Significant reduction in motility indices post-treatment with the higher dose.

Propiedades

IUPAC Name |

(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHKTAIGYOVZEZ-ZHWJIHCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127308-98-9 | |

| Record name | Zamifenacin fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZAMIFENACIN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCS9BM2UNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.